molecular formula C20H20N2O3S2 B3663800 5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3663800
M. Wt: 400.5 g/mol
InChI Key: BNIWNYFZVSRDTN-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with benzylidene and pyridinylmethyl substituents, makes it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-3-24-16-8-7-15(17(11-16)25-4-2)10-18-19(23)22(20(26)27-18)13-14-6-5-9-21-12-14/h5-12H,3-4,13H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIWNYFZVSRDTN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CN=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CN=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-diethoxybenzaldehyde with 3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

    Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation through interaction with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dimethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(2,4-dichlorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(2,4-dinitrobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the 2,4-diethoxybenzylidene group in 5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one imparts unique electronic and steric properties, which can influence its biological activity and reactivity. This makes it distinct from other similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.